molecular formula C3H4O4S B1616237 1,2-Oxathiolan-5-one, 2,2-dioxide CAS No. 5961-88-6

1,2-Oxathiolan-5-one, 2,2-dioxide

Cat. No. B1616237
CAS RN: 5961-88-6
M. Wt: 136.13 g/mol
InChI Key: RVLHNHNPUBWSEE-UHFFFAOYSA-N
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Description

1,2-Oxathiolan-5-one, 2,2-dioxide, also known as γ-Propane sultone or Propane sultone, is a synthetic organic compound . It is a sulfur-containing heterocyclic compound that is used as a reagent in organic synthesis and as a substrate in enzymatic studies. The molecular formula is C3H6O3S and the molecular weight is 122.143 .


Synthesis Analysis

Efficient and robust methods for the synthesis of 5,5-disubstituted 1,2-oxathiolan-4-one 2,2-dioxides, also known as β-keto-γ-sultones, including those with spatially strained spirocyclic substituents, have been developed . The influence of substituents in the 5th position of the β-keto γ-sultone framework on their ability to enolize and their reactivity was examined .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C3H6O3S/c4-7(5)3-1-2-6-7/h1-3H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.643g/cm3, a boiling point of 247.9°C at 760 mmHg, and a flash point of 103.8°C . The exact mass is 135.98302978 .

Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

  • Formation of Cyclic β-Chloro-Vinylaldehyde : Chloroformylation of 5,5-dimethyl-1,2- oxathiolan-4-one 2,2-dioxide leads to the formation of cyclic β-chloro-vinylaldehyde, which can react with various compounds to form heterocyclic compounds (Tian & Liu, 2005).
  • Synthesis of Oxathiine Dioxides : 1,2-Oxathiine 2,2-dioxides have been synthesized from 3,4-dihydro-4-dimethylamino precursors by Cope elimination. These dioxides exhibit efficient P-type photochromism, demonstrating potential in materials chemistry (Aiken et al., 2019).

Advanced Material Applications

  • Photochromism : The application of the 1,2-oxathiine 2,2-dioxide scaffold in materials chemistry is exemplified by its efficient P-type photochromism, particularly in the 5,6-bis(2,5-dimethyl-3-thienyl) substituted oxathiine 2,2-dioxides (Aiken et al., 2019).

Potential in Drug Synthesis

  • Synthesis of Anti-HIV Agents : An enantiopure 1,3-oxathiolane derivative, a key precursor to anti-HIV agents like lamivudine, was obtained using a multienzymatic cascade protocol. This highlights its role in the synthesis of significant pharmaceutical compounds (Ren et al., 2019).

Chemical Reactivity Studies

  • Study of Chemical Reactivity : The chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one was explored with various reagents, leading to the formation of unpredictive opened and fused heterocyclic systems. This kind of research contributes to a deeper understanding of chemical reactions and compound properties (Hamama et al., 2017).

Safety and Hazards

1,2-Oxathiolan-5-one, 2,2-dioxide is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,2-dioxooxathiolan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4S/c4-3-1-2-8(5,6)7-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLHNHNPUBWSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064068
Record name 1,2-Oxathiolan-5-one, 2,2-dioxide
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Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5961-88-6
Record name 1,2-Oxathiolan-5-one, 2,2-dioxide
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Record name 1,2-Oxathiolan-5-one, 2,2-dioxide
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Record name 1,2-Oxathiolan-5-one, 2,2-dioxide
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Record name 1,2-Oxathiolan-5-one, 2,2-dioxide
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Record name 1,2lambda6-oxathiolane-2,2,5-trione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Oxathiolan-5-one, 2,2-dioxide
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Reactant of Route 6
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